(+)-Calycanthine

概要

説明

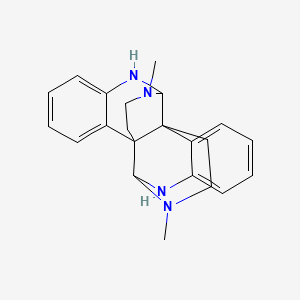

(+)-Calycanthine: is a naturally occurring alkaloid found in the seeds of the Calycanthus species, particularly Calycanthus floridus. It is a member of the calycanthine family of alkaloids, which are known for their complex molecular structures and significant biological activities. The compound has garnered interest due to its potential therapeutic applications and unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Calycanthine involves several steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

Formation of the core structure: The initial step involves the construction of the core bicyclic structure through a series of cyclization reactions.

Functional group modifications: Subsequent steps involve the introduction and modification of functional groups to achieve the desired stereochemistry and molecular complexity.

Final assembly: The final steps include the coupling of intermediate structures and purification to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods. These methods often involve:

Optimized reaction conditions: Use of specific catalysts, solvents, and temperature controls to maximize yield and purity.

Continuous flow synthesis: Implementation of continuous flow reactors to enhance reaction efficiency and scalability.

化学反応の分析

Types of Reactions

(+)-Calycanthine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using hydrogen gas and palladium on carbon can yield reduced forms of this compound.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

科学的研究の応用

Biological Activities

1. Anticonvulsant Properties

(+)-Calycanthine has been recognized as a potent centrally acting anticonvulsant. Research indicates that it may exert its effects by inhibiting the neurotransmitter GABA, particularly through interactions with L-type calcium channels and by reducing GABA-mediated chloride currents at GABA_A receptors . This mechanism suggests its potential use in treating epilepsy and other seizure disorders.

2. Antifungal Activity

In vitro studies have demonstrated that this compound exhibits significant antifungal properties against several plant pathogenic fungi. For instance, it showed an effective EC50 value of 29.3 μg/mL against Bipolaris maydis and varying degrees of efficacy against other fungi such as Exserohilum turcicum and Fusarium oxysporum . This antifungal activity positions this compound as a candidate for agricultural applications, particularly in crop protection.

3. Analgesic Effects

Research has also highlighted the analgesic potential of this compound. It has demonstrated strong binding affinities towards μ-opioid receptors, indicating its possible use in pain management therapies . This property could be further explored for developing new analgesic medications.

4. Melanogenesis Inhibition

Recent studies have shown that this compound can inhibit melanogenesis, which is the process of melanin production in the skin. It exhibited an IC50 value of 0.93 μM in B16 melanoma cells, suggesting its potential application in cosmetic formulations aimed at skin whitening or treating hyperpigmentation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its clinical application. A study employing UPLC-MS/MS methods revealed that after oral administration in rats, the absolute bioavailability of calycanthine was approximately 37.5% . This information is vital for determining appropriate dosing regimens in potential therapeutic settings.

Case Studies

作用機序

The mechanism of action of (+)-Calycanthine involves its interaction with specific molecular targets and pathways:

Molecular targets: The compound binds to certain receptors and enzymes, modulating their activity.

Pathways involved: It influences various cellular pathways, including those related to cell proliferation, apoptosis, and inflammation.

類似化合物との比較

Similar Compounds

Calycanthidine: Another alkaloid from the same family with similar biological activities.

Chimonanthine: A structurally related compound with distinct pharmacological properties.

Lycopsamine: An alkaloid with comparable chemical structure and biological effects.

Uniqueness

(+)-Calycanthine is unique due to its specific stereochemistry and the presence of certain functional groups that confer distinct biological activities. Its complex molecular structure also makes it a valuable compound for synthetic and medicinal chemistry research.

生物活性

(+)-Calycanthine is an alkaloid derived from plants in the Calycanthaceae family, particularly notable for its diverse biological activities. This article explores the biological effects of this compound, highlighting its mechanisms of action, therapeutic potential, and toxicity reports.

Chemical Structure and Properties

This compound is classified as a naphthylisoquinoline alkaloid. Its molecular structure allows for interactions with various biological targets, primarily within the central nervous system (CNS). The compound's optical rotation and structural characteristics have been extensively studied, providing insight into its pharmacological properties.

- GABAergic Modulation :

- Antifungal Activity :

- Melanogenesis Inhibition :

Biological Activities Summary

The following table summarizes key biological activities associated with this compound:

| Activity | Mechanism | IC₅₀ or EC₅₀ Value |

|---|---|---|

| Convulsant | Inhibition of GABA release | N/A |

| Antifungal | Inhibition of fungal growth | EC₅₀ = 29.3 μg/mL |

| Melanogenesis Inhibition | Tyrosinase inhibition | IC₅₀ = 0.93 μM |

| Analgesic | Binding affinity to μ-opioid receptors | K_i = 271 ± 85 nM |

Case Studies and Toxicity Reports

-

Toxicity in Ruminants :

- A notable case involved five sheep that exhibited ataxia and seizures after ingesting wintersweet (Chimonanthus praecox), which contains high levels of calycanthine. Liquid chromatography-mass spectrometry confirmed calycanthine presence in rumen contents, leading to a diagnosis of calycanthine toxicosis .

- Clinical Observations :

Therapeutic Potential

Despite its toxicity, the unique pharmacological profile of this compound presents opportunities for therapeutic applications:

- Anticonvulsant Development : Given its mechanism as a convulsant, there is potential to explore modified derivatives that could serve as anticonvulsants.

- Antifungal Treatments : The antifungal properties suggest possible applications in agriculture or medicine for treating fungal infections.

- Cosmetic Applications : Its melanogenesis inhibitory effects may lead to formulations targeting hyperpigmentation.

特性

IUPAC Name |

21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYCDVWYEVUDKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Calycanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

595-05-1 | |

| Record name | Calycanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-Calycanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 - 251 °C | |

| Record name | (+)-Calycanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。